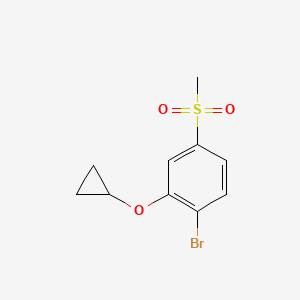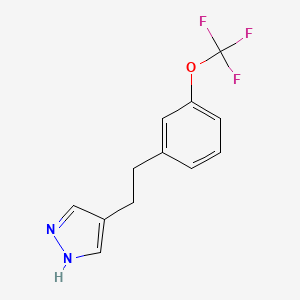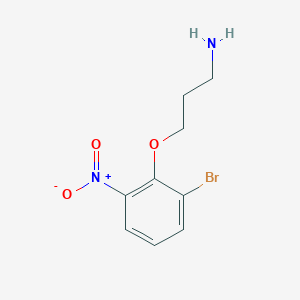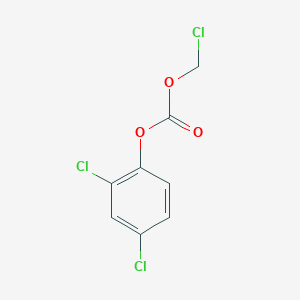
1,3-Diethynyl-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethynyl-5-(trifluoromethyl)benzene: is an organic compound with the molecular formula C11H5F3 and a molecular weight of 194.15 g/mol It is characterized by the presence of two ethynyl groups and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions:
1,3-Diethynyl-5-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired compound with high yield .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
1,3-Diethynyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
科学研究应用
1,3-Diethynyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Diethynyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
相似化合物的比较
1,3-Diethynylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups, leading to increased electron-withdrawing effects.
Uniqueness:
1,3-Diethynyl-5-(trifluoromethyl)benzene is unique due to the combination of ethynyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications .
属性
分子式 |
C11H5F3 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC 名称 |
1,3-diethynyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H5F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h1-2,5-7H |
InChI 键 |
FFGWVQDPWWWGDE-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)

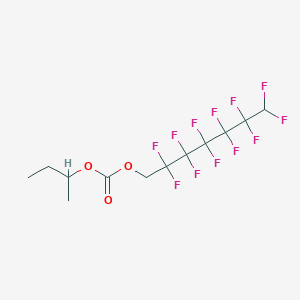

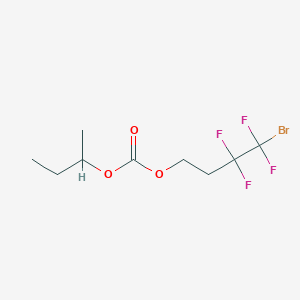
![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
